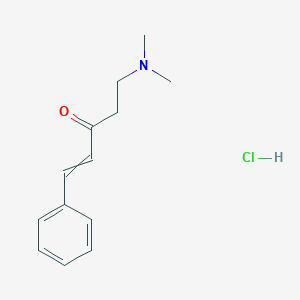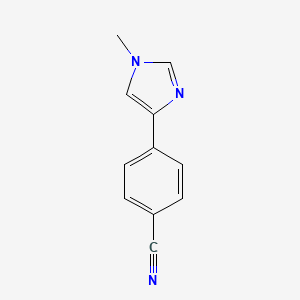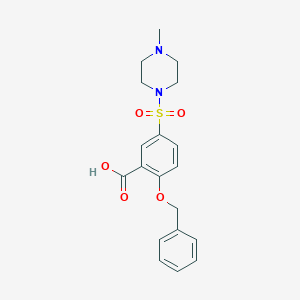
(pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring attached to a methyl group, which is further connected to a 4-methylbenzene-1-sulfonate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of pyridine-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield dihydropyridine derivatives.
科学的研究の応用
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It can be used in the preparation of functional materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate largely depends on its application. In medicinal chemistry, it may interact with biological targets through its pyridine ring, which can engage in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonamide
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonyl chloride
Comparison:
- Uniqueness: (Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. For instance, the sulfonate group makes it a good leaving group in substitution reactions, unlike the sulfonamide or sulfonyl chloride derivatives.
- Reactivity: The sulfonate ester is more reactive in nucleophilic substitution reactions compared to the sulfonamide, which is more stable and less reactive under similar conditions.
特性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
pyridin-2-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
InChIキー |
YCWRZEKTBDOZSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-{Acetyl[4-(acetyloxy)nonyl]amino}heptanoic acid](/img/structure/B8585986.png)



![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)







